molecular formula C9H9NO B173130 1-Methyl-1H-indol-5-ol CAS No. 13523-92-7

1-Methyl-1H-indol-5-ol

Cat. No. B173130
CAS RN: 13523-92-7
M. Wt: 147.17 g/mol
InChI Key: FNNWTXMUBMHNOD-UHFFFAOYSA-N
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Description

“1-Methyl-1H-indol-5-ol” is a chemical compound with the CAS Number: 13523-92-7 . It has a molecular weight of 147.18 and its IUPAC name is 1-methyl-1H-indol-5-ol . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of “1-Methyl-1H-indol-5-ol” is represented by the linear formula C9H9NO . The InChI code for this compound is 1S/C9H9NO/c1-10-5-4-7-6-8(11)2-3-9(7)10/h2-6,11H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Methyl-1H-indol-5-ol” are not available, indole derivatives are known to participate in various chemical reactions. For instance, indoles have been used in multicomponent reactions for the synthesis of various heterocyclic compounds .


Physical And Chemical Properties Analysis

“1-Methyl-1H-indol-5-ol” is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C . The molecular weight of this compound is 147.18 .

Scientific Research Applications

Alzheimer's Disease Treatment Research

1-Methyl-1H-indol-5-ol and its derivatives show potential in the treatment of Alzheimer's disease. A derivative, SUVN-502, has been identified as a potent and selective serotonin 6 (5-HT6) receptor antagonist with high oral bioavailability and brain penetration. Its efficacy in cognitive disorders, especially Alzheimer's, is notable due to its synergistic effects with other Alzheimer's drugs like donepezil and memantine, enhancing acetylcholine levels in the hippocampus (Nirogi et al., 2017).

Interaction with Metal Ions

Research has explored the interaction of 1-Methyl-1H-indol-5-ol derivatives with various metal ions. Studies on complexes of Zn(II), Cd(II), and Pt(II) with anti-inflammatory drugs, including derivatives of 1-Methyl-1H-indol-5-ol, have shown notable antibacterial and growth inhibitory activities, suggesting potential applications in biomedicine and pharmacology (Dendrinou-Samara et al., 1998).

Kinetic Resolution in Organic Chemistry

In organic chemistry, kinetic resolution of N-substituted 1-(β-hydroxypropyl)indoles, which includes 1-Methyl-1H-indol-5-ol derivatives, demonstrates the significant role of these compounds in enantioselective synthesis. This process is essential in the production of biologically active molecules and pharmaceuticals (Borowiecki et al., 2017).

Structural and Spectroscopic Studies

Studies on the synthesis and structural evaluation of 1-Methyl-1H-indol-5-ol derivatives, such as 5-methyl-6-acetyl substituted indole, provide insights into the molecular structures and interactions of these compounds. Such research is pivotal in understanding the properties and potential applications of these molecules in various fields, including material science and pharmaceutical chemistry (Kukuljan et al., 2016).

Infrared Probe for Biomolecules

Research on isonitrile-derivatized indole, including 1-Methyl-1H-indol-5-ol, as an infrared probe for hydrogen-bonding environments, offers significant insights for studying the structure and dynamics of biomolecules. This approach is crucial for understanding biomolecular interactions and dynamics (You et al., 2019).

Drug Development and Synthesis

The compound plays a significant role in the early stages of drug development, including the synthesis of various pharmaceutical agents. Its utility in the synthesis of complex drug molecules underscores its importance in the pharmaceutical industry (Abdel-Magid & Caron, 2006).

Safety And Hazards

The safety information for “1-Methyl-1H-indol-5-ol” includes GHS07 pictograms and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

Indole derivatives, such as “1-Methyl-1H-indol-5-ol”, have been found to exhibit various biological activities, making them promising candidates for future research . They have been used in the treatment of various disorders and diseases, including cancer and microbial infections . Therefore, the exploration of novel methods of synthesis and the investigation of their biological activities could be potential future directions .

properties

IUPAC Name

1-methylindol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-10-5-4-7-6-8(11)2-3-9(7)10/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNWTXMUBMHNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445608
Record name 1-Methyl-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-indol-5-ol

CAS RN

13523-92-7
Record name 1-Methyl-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indol-5-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 5-benzyloxy-1-methylindole (3.5 g, 15.7 mmol), in ethanol (100 ml) was hydrogenated at ambient temperature and 1 atmosphere pressure hydrogen for 4 hours using 10% palladium on carbon (0.5 g) as catalyst. The catalyst was filtered off and the filtrate evaporated in vacuo. The residue was purified by silica column chromatography eluting with ethyl acetate/dichloromethane (10/90) to give 5-hydroxy-1-methylindole (2.1 g, 97%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

5-(Benzyloxy)-1-methyl-1H-indole (Example 46, 254 mg, 1.07 mmol) was dissolved in EtOH (15 mL) and 20% palladium (II) hydroxide on carbon (30.0 mg) was added. Ammonium formate (540 mg, 8.6 mmol) was added, and the mixture was stirred for 30 min at rt and subsequently for 2 h at 35° C. The catalyst was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was taken up in water, and the aqueous solution was extracted with EtOAc (2×). The combined organic phases were dried over Na2SO4, filtered, and concentrated under reduced pressure to provide 141 mg (90%) of the title compound as a white crystalline solid. 1H NMR (400 MHz, CDCl3): δ 3.78 (s, 3H), 6.33 (br, 1H), 6.79 (d, 1H), 7.03 (br, 2H), 7.19 (d, 1H).
Quantity
254 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
90%

Synthesis routes and methods III

Procedure details

(Ref: Taborsky, R. G.; Delvigs, P; Palaic, D; Bumpus, F. M. J. Med. Chem. (1967), 10(3), 403–7). To a solution of 5-benzyloxy-1-methyl-1H-indole (2 g, 8.9 mmol) in ethanol (20 mL) was added potassium hydroxide (0.62 g, 11.2 mmol). The resulting solution was allowed to stir at room temperature for 10 mins before evaporating the ethanol in vacuo. The residue was taken up in acetone (75 mL) and sodium sulfate (6.4 g, 44.8 mmol) was added, followed by dimethyl sulfate (0.87 mL, 8.9 mmol) via syringe. The solution was stirred for 0.5 h, then filtered and evaporated in vacuo. The resulting residue was then taken up in ethanol (50 mL) and 10% palladium on charcoal (0.4 g) was added. This solution was stirred under a hydrogen atmosphere for 4 h, then filtered through celite and the solvent evaporated in vacuo. This material was purified by flash chromatography, eluting silica gel with hexane:ethyl acetate (100:0 to 50:50) to give the product. (0.48 g, 37%); δH (300 MHz, CDCl3) 7.15 (1H, d, Ar), 7.01 (2H, m, Ar), 6.8 (1H, m, Ar), 6.32 (1H, m, Ar), 3.73 (3H, s, NCH3).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
0.87 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
H ORITAN, T MASE - 2000 - jlc.jst.go.jp
… Benzyl-1-methyl-1H-indol-5-ol (9) To a solution of 8 (478 mg, 1.40 mmol) in 16ml of AcOEt—EtOH—AcOH (10 :3 :3), 10% Pd—C (50 mg) was added. The flask was then placed under a …
Number of citations: 0 jlc.jst.go.jp
S Igarashi, H Inami, H Hara, M Fujii… - Chemical and …, 2000 - jstage.jst.go.jp
… Benzyl-1-methyl-1H-indol-5-ol (9) To a solution of 8 (478 mg, 1.40 mmol) in 16ml of AcOEt—EtOH—AcOH (10:3 13), 10% Pd—C (50 mg) was added. The flask was then placed under a …
Number of citations: 11 www.jstage.jst.go.jp
D Yang, E Gouaux - Science Advances, 2021 - science.org
… The custom-synthesized [ 3 H]3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride isotope was … The amount of labeled 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride was …
Number of citations: 44 www.science.org
M Pareek - 2017 - search.proquest.com
Die vorliegende Arbeit fokussiert sich auf die Aktivierung von Interelementbindungen der Elemente Bor, Silicium und Zinn. Der erste Teil dieser Arbeit beschreibt die Aktivierung von …
Number of citations: 5 search.proquest.com
M Pareek - 2017 - depositonce.tu-berlin.de
This thesis focuses on the activation of interelement bonds of boron, silicon and tin. The first part of this thesis describes the activation of the diboron bonds via oxidative addition of boron…
Number of citations: 2 depositonce.tu-berlin.de
F Bartoccini, M Mari, M Retini, S Bartolucci, G Piersanti - ora.uniurb.it
… according to the general procedure using 1-methyl-1H-indol-5-ol (1k) (88 mg, 0.6 mmol) and methyl 2acetamidoacrylate (2). The product was purified by flash chromatography (…
Number of citations: 2 ora.uniurb.it
F Bartoccini, M Mari, M Retini, S Bartolucci… - The Journal of …, 2018 - ACS Publications
… The title compound was prepared according to the general procedure using 1-methyl-1H-indol-5-ol (1k) (88 mg, 0.6 mmol) and methyl 2-acetamidoacrylate (2). The product was purified …
Number of citations: 14 pubs.acs.org
M Martí-Solano, A Iglesias, G de Fabritiis, F Sanz… - Molecular …, 2015 - ASPET
… 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol was purchased from Otava Ltd (Vaughan, ON, Canada). Serotonin, 5-methyltryptamine, and 2-(5-nitro-1H-indol -3-yl) ethanamine were …
Number of citations: 36 molpharm.aspetjournals.org
HM Yang, ML Liu, JW Tu, E Miura-Stempel… - The Journal of …, 2019 - ACS Publications
We report the use of a rhodium(II) dimer in visible light photoredox catalysis for the aerobic oxidation of arylboronic acids to phenols under mild conditions. Spectroscopic and …
Number of citations: 20 pubs.acs.org

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